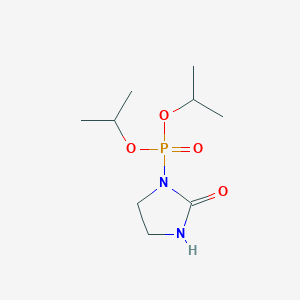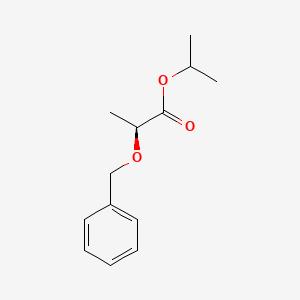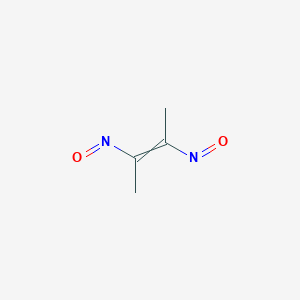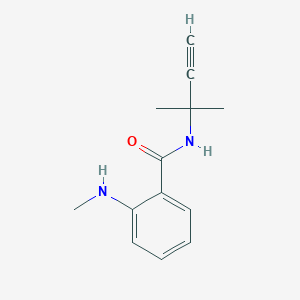![molecular formula C16H12N4 B14278758 2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine CAS No. 155951-25-0](/img/structure/B14278758.png)
2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine is a heterocyclic compound that belongs to the class of organic compounds known as phenylpyrazoles. These compounds contain a pyrazole ring bound to a phenyl group. The structure of this compound includes a fused ring system that combines pyrazole and quinoxaline moieties, making it a unique and interesting molecule for various scientific applications .
Vorbereitungsmethoden
The synthesis of 2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine typically involves multi-step reactions. One efficient method is a one-pot transition metal-free procedure. This method starts with easily prepared 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles and various primary alkylamines. The key steps include the formation of an amide intermediate followed by an intramolecular N-arylation reaction via nucleophilic aromatic substitution . This method is advantageous due to its simplicity and the absence of transition metals, making it more environmentally friendly.
Analyse Chemischer Reaktionen
2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to different substituted derivatives.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, especially in the presence of primary alkylamines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like primary amines. The major products formed from these reactions are various substituted quinoxalines and pyrazoles .
Wissenschaftliche Forschungsanwendungen
2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies due to its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of 2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as extracellular-signal-regulated kinases (ERK1 and ERK2), which are part of the mitogen-activated protein kinase (MAPK) pathway . By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation and differentiation .
Vergleich Mit ähnlichen Verbindungen
2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine can be compared with other similar compounds, such as:
5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine: This compound also contains a pyrazole ring fused with another heterocycle and exhibits similar biological activities.
Quinolinyl-pyrazoles: These compounds share the pyrazole moiety but differ in the fused ring system, leading to different chemical and biological properties.
[1,2,4]triazolo[4,3-a]quinoxaline: This compound has a similar quinoxaline core but with a different substitution pattern, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
155951-25-0 |
|---|---|
Molekularformel |
C16H12N4 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
2-phenylpyrazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C16H12N4/c17-16-15-10-13(11-6-2-1-3-7-11)19-20(15)14-9-5-4-8-12(14)18-16/h1-10H,(H2,17,18) |
InChI-Schlüssel |
OKSPRBDMBOSVMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN3C4=CC=CC=C4N=C(C3=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)



methanone](/img/structure/B14278765.png)

